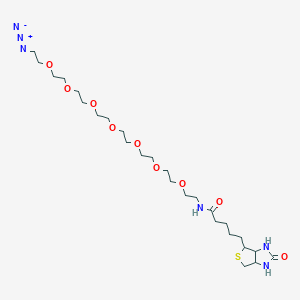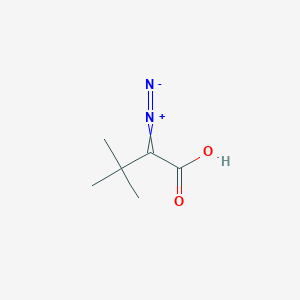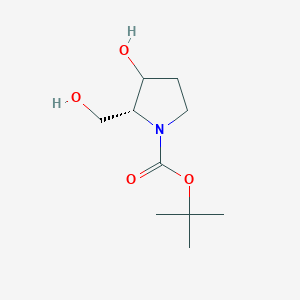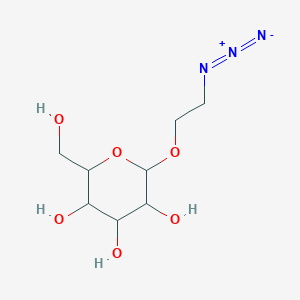
alpha-Biotin-omega-azido hepta(ethylene glycol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Biotin-omega-azido hepta(ethylene glycol): is a synthetic compound that combines the properties of biotin and azido groups with a hepta(ethylene glycol) linker. This compound is particularly useful in bioconjugation and click chemistry due to its ability to form stable covalent bonds with various biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Biotin-omega-azido hepta(ethylene glycol) typically involves the following steps:
Activation of Biotin: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Coupling with Hepta(ethylene glycol): The activated biotin is then reacted with hepta(ethylene glycol) under mild conditions to form biotin-hepta(ethylene glycol).
Introduction of Azido Group:
Industrial Production Methods: Industrial production of alpha-Biotin-omega-azido hepta(ethylene glycol) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques.
化学反应分析
Types of Reactions:
Click Chemistry: The azido group in alpha-Biotin-omega-azido hepta(ethylene glycol) readily participates in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Substitution Reactions: The azido group can undergo substitution reactions with various nucleophiles, leading to the formation of amines or other functional groups.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in click chemistry reactions.
Sodium Azide: Used for introducing the azido group.
N-hydroxysuccinimide (NHS): Used for activating biotin.
Major Products:
Triazoles: Formed from click chemistry reactions.
Amines: Formed from substitution reactions involving the azido group.
科学研究应用
Alpha-Biotin-omega-azido hepta(ethylene glycol) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and functionalized materials.
Biology: Employed in labeling and tracking biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and other analytical tools.
作用机制
The mechanism of action of alpha-Biotin-omega-azido hepta(ethylene glycol) involves its ability to form stable covalent bonds with target molecules through click chemistry. The biotin moiety allows for strong binding to avidin or streptavidin, facilitating the detection and isolation of biotinylated molecules. The azido group enables selective and efficient conjugation with alkyne-functionalized molecules.
相似化合物的比较
Biotin-PEG-azide: Similar structure but with different lengths of polyethylene glycol (PEG) linkers.
Biotin-alkyne: Contains an alkyne group instead of an azido group.
Biotin-NHS ester: Lacks the azido group and is used for direct biotinylation of amines.
Uniqueness: Alpha-Biotin-omega-azido hepta(ethylene glycol) is unique due to its combination of biotin and azido functionalities, which allows for versatile applications in bioconjugation and click chemistry. The hepta(ethylene glycol) linker provides flexibility and solubility, making it suitable for various biological and chemical environments.
属性
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48N6O9S/c27-32-29-6-8-36-10-12-38-14-16-40-18-20-41-19-17-39-15-13-37-11-9-35-7-5-28-24(33)4-2-1-3-23-25-22(21-42-23)30-26(34)31-25/h22-23,25H,1-21H2,(H,28,33)(H2,30,31,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMFFURCOFOFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N6O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-2-diazonio-1-[(4-nitrophenyl)methoxy]-3-oxobut-1-en-1-olate](/img/structure/B7908518.png)


![(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-6-(3-piperidin-1-ylpropoxy)-3,4-dihydronaphthalen-1-one;oxalic acid](/img/structure/B7908526.png)
![(2E)-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-6-(3-piperidin-1-ylpropoxy)-3,4-dihydronaphthalen-1-one](/img/structure/B7908534.png)
![(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-7-[[4-(3-piperidin-1-ylpropoxy)phenyl]methoxy]-3,4-dihydronaphthalen-1-one](/img/structure/B7908539.png)
![2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B7908543.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxan-3-yl]acetamide](/img/structure/B7908562.png)
![3-[2-[2-[2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B7908565.png)

![5-[(2R,3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B7908576.png)


